

JNK-IN-8: A Technical Guide to its Biological Effects and Therapeutic Potential

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Compound of Interest

Compound Name: Acat-IN-8
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Executive Summary

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, leading to durable inhibition of their kinase activity. While its primary targets are the JNK isoforms, emerging evidence reveals that JNK-IN-8 exerts complex biological effects that extend beyond direct JNK inhibition, including the modulation of mTOR signaling, induction of lysosome biogenesis, and autophagy. These multifaceted activities have positioned JNK-IN-8 as a valuable chemical probe for studying JNK-dependent cellular processes and as a promising therapeutic candidate, particularly in oncology. This guide provides an in-depth overview of the biological effects of JNK-IN-8, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated signaling pathways.

Mechanism of Action and Target Specificity

JNK-IN-8 is an acrylamide-based irreversible inhibitor that demonstrates high affinity for all three JNK isoforms.^[1] It covalently modifies Cys116 in JNK1 and JNK2, and the corresponding Cys154 in JNK3, residues located near the DFG motif in the activation loop.^{[2][3]} This covalent modification blocks the substrate-binding site, thereby inhibiting the phosphorylation of downstream JNK substrates such as c-Jun.^{[4][5]} Crystallization studies have confirmed this covalent binding and the resulting conformational change in the JNK activation loop.^[4]

While highly selective for JNKs, kinome-wide screening has revealed some off-target activities at higher concentrations, including against MNK2 and FMS.[1] However, in cellular assays, JNK-IN-8 generally exhibits high specificity for the JNK signaling pathway.[1][4]

Quantitative Data: Inhibitory Potency

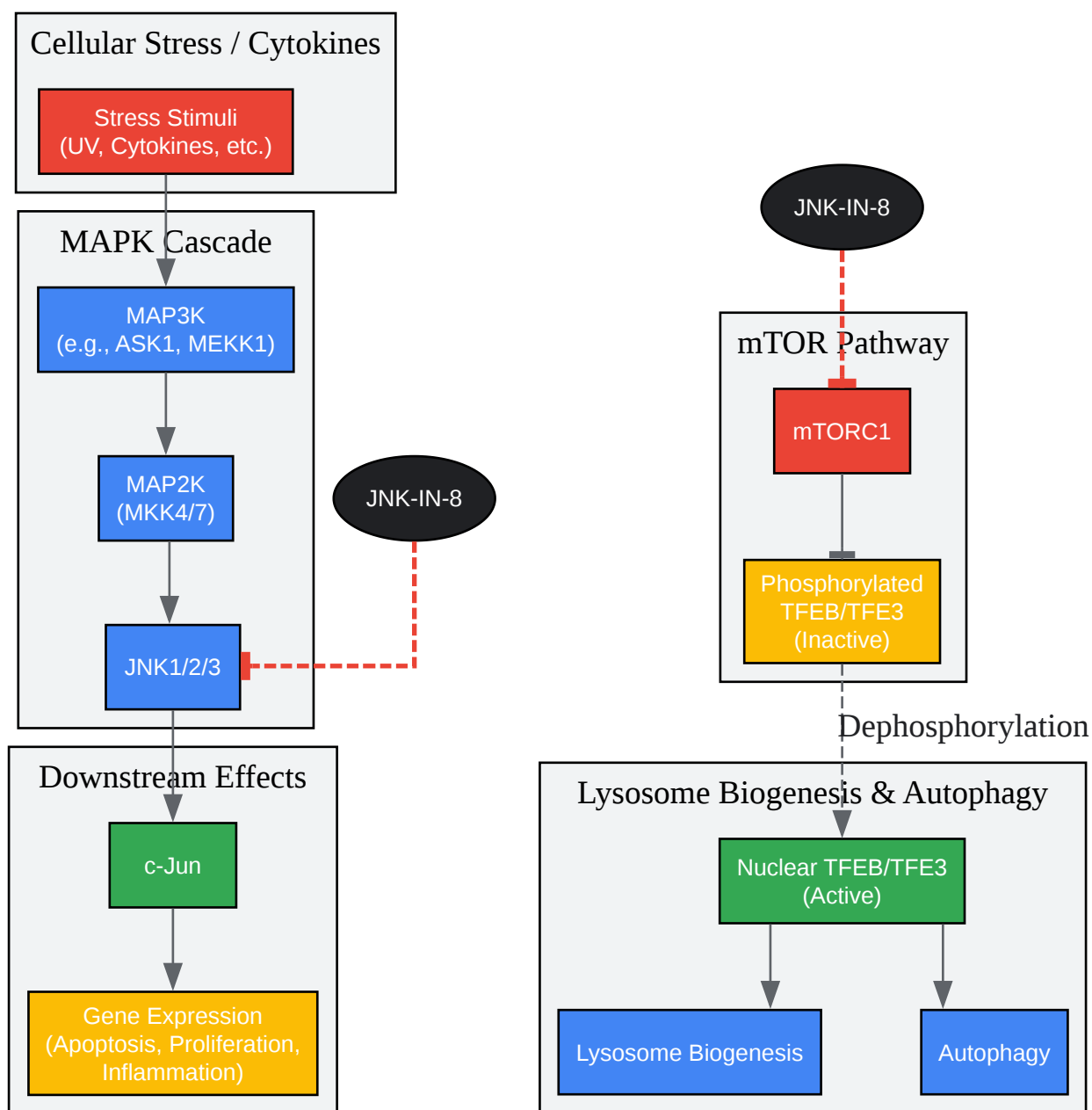
The inhibitory potency of JNK-IN-8 has been quantified across various biochemical and cellular assays.

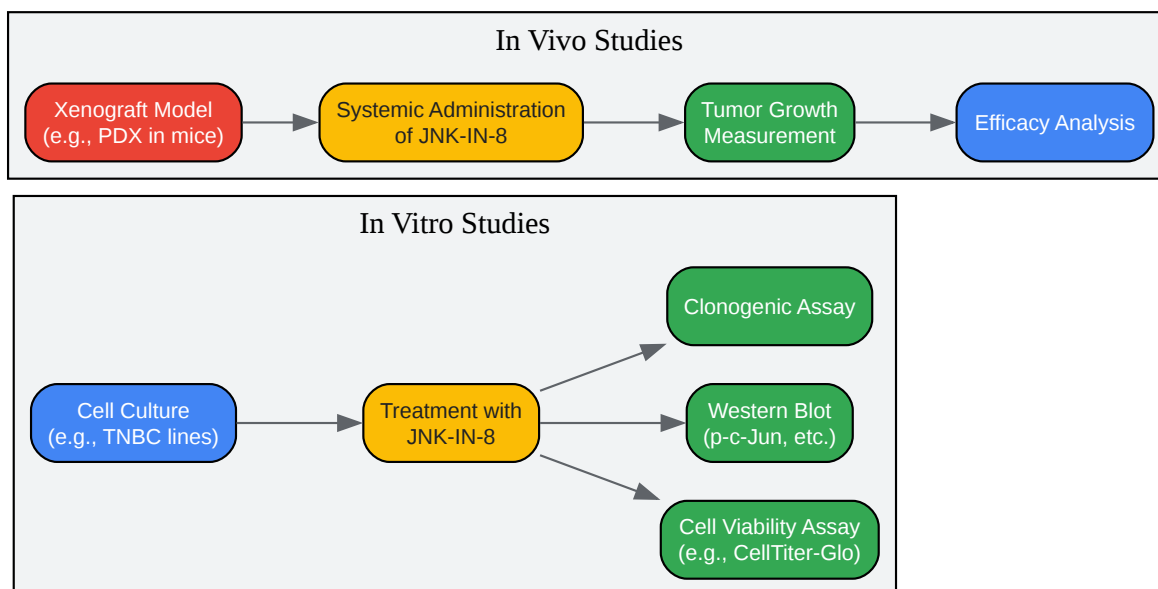
| Target | IC50 (nM) - Biochemical Assay | EC50 (nM) - Cellular c-Jun Phosphorylation Inhibition | Reference |
|--------------------|----------------------------------|--|-----------|
| JNK1 | 4.67 | - | [6] |
| JNK2 | 18.7 | - | [6] |
| JNK3 | 0.98 | - | [6] |
| c-Jun (HeLa cells) | - | 486 | [5][7] |
| c-Jun (A375 cells) | - | 338 | [5][7] |

Core Biological Effects

Direct Inhibition of the JNK Signaling Pathway

The primary and most well-characterized effect of JNK-IN-8 is the potent and sustained inhibition of the JNK signaling cascade. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and is activated by various cellular stresses, including cytokines, osmotic stress, and UV radiation.[8] By inhibiting JNK, JNK-IN-8 blocks the phosphorylation and activation of downstream transcription factors such as c-Jun, ATF2, and Elk1, which regulate the expression of genes involved in inflammation, proliferation, apoptosis, and cell survival.[8]





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